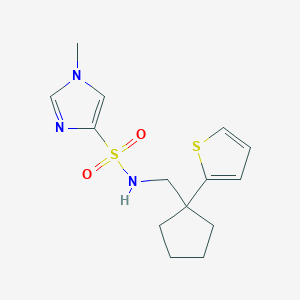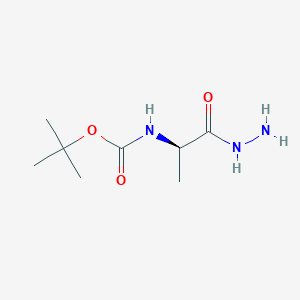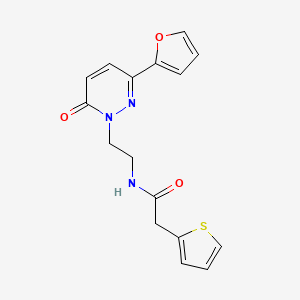![molecular formula C9H18ClNO3 B2738508 2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride CAS No. 1485733-64-9](/img/structure/B2738508.png)
2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1485733-64-9 . It has a molecular weight of 223.7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of “2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride” consists of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H17NO3.ClH/c1-7(8(12)13)10-9(6-11)4-2-3-5-9;/h7,10-11H,2-6H2,1H3,(H,12,13);1H .Physical And Chemical Properties Analysis
“2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride” is a powder at room temperature . It has a molecular weight of 223.7 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found.Applications De Recherche Scientifique
Adsorption Properties and Corrosion Inhibition
One application of similar chemical structures is in the field of corrosion science. Compounds like diamine derivatives have shown significant inhibitory action against the corrosion of mild steel in hydrochloric acid solution, acting as mixed-type inhibitors. The adsorption of these compounds on steel surfaces follows Langmuir's adsorption isotherm, indicating a well-defined interaction between the inhibitor and the metal surface. Such studies are crucial for developing new corrosion inhibitors in industrial applications (Herrag et al., 2010).
Catalysis and Asymmetric Synthesis
The compound's structural analogs have been explored in catalysis, particularly in the asymmetric transfer hydrogenation of heteroaromatic ketones. This process is pivotal for synthesizing pharmaceuticals like antidepressants, showcasing the compound's role in facilitating key reaction steps that result in high yields and excellent product enantioselectivities. Such applications underscore the potential of these compounds in streamlining the production of complex organic molecules (Buitrago et al., 2012).
Anticancer Research
Derivatives of similar chemical frameworks have been synthesized and screened for their anticancer activities. Notably, specific synthesized compounds exhibited significant cytotoxic activities against various cancer cell lines, highlighting the potential therapeutic applications of these compounds in oncology (Saad & Moustafa, 2011).
Polymer Science
In polymer science, the synthesis and ring-opening polymerization of functional cyclic esters, including those with protected hydroxyl groups similar to the compound , have been described. These developments are crucial for designing new aliphatic polyesters with specific functionalities, paving the way for advanced materials with tailored properties (Trollsås et al., 2000).
Green Chemistry and Environmental Applications
Research has also focused on the environmental applications and green chemistry aspects, such as the catalysis of CO2 and propylene oxide to form propylene carbonate using novel ionic liquids. This area explores the compound's role in promoting environmentally friendly reactions with potential implications for carbon capture and utilization technologies (Zhang et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .
Propriétés
IUPAC Name |
2-[[1-(hydroxymethyl)cyclopentyl]amino]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-7(8(12)13)10-9(6-11)4-2-3-5-9;/h7,10-11H,2-6H2,1H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFQXHKTXPBFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1(CCCC1)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Oxolan-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2738425.png)
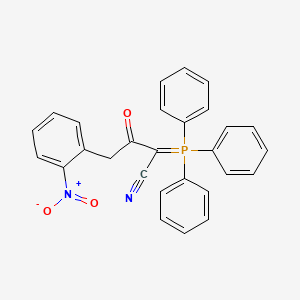
![2-bromo-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)benzamide](/img/structure/B2738429.png)
![2-Chloro-N-(6-oxaspiro[3.4]octan-2-ylmethyl)acetamide](/img/structure/B2738430.png)
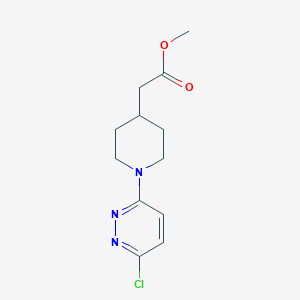
![(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B2738435.png)
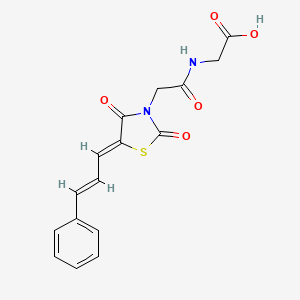
![2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2738438.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2738441.png)
![N2,N5-bis(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)thiophene-2,5-dicarboxamide](/img/structure/B2738442.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2738444.png)
